N-(2-Hydroxyethyl)lorazepam is a derivative of lorazepam, a well-known benzodiazepine used primarily for its anxiolytic, sedative, and anticonvulsant properties. This compound features a hydroxyethyl group attached to the nitrogen atom of the lorazepam structure, potentially altering its pharmacological profile and solubility characteristics. Lorazepam itself is classified as a short-acting benzodiazepine effective in treating anxiety disorders, insomnia, and seizure disorders.
N-(2-Hydroxyethyl)lorazepam is synthesized from lorazepam, which has the chemical formula and a molecular weight of approximately 321.16 g/mol. It falls under the category of benzodiazepines, which are characterized by their fusion of a benzene ring and a diazepine ring. This class of compounds acts primarily on the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
The synthesis of N-(2-Hydroxyethyl)lorazepam can be approached through several methods:
N-(2-Hydroxyethyl)lorazepam retains the core structure of lorazepam but includes an additional hydroxyethyl group. The structural formula can be represented as follows:
This modification likely influences both its pharmacokinetic properties and its interaction with GABA receptors.
The reactivity of N-(2-Hydroxyethyl)lorazepam can be explored through various chemical reactions:
N-(2-Hydroxyethyl)lorazepam is expected to act similarly to lorazepam by enhancing the inhibitory effects of GABA at the GABA-A receptor sites in the central nervous system. The mechanism involves:
N-(2-Hydroxyethyl)lorazepam may have several applications in scientific research:
N-(2-Hydroxyethyl)lorazepam is a semisynthetic derivative of the benzodiazepine lorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one). Its IUPAC name is 7-chloro-5-(2-chlorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. This nomenclature reflects:
Structural representations:
Table 1: Atomic Connectivity in N-(2-Hydroxyethyl)lorazepam
Atom | Bond Partners | Hybridization |
---|---|---|
N1 | C10, C11, C15 (ethyl) | sp³ |
C3 | C4, N2, O3 (hydroxy), H | sp³ |
O4 (ethyl –OH) | C15, H | sp³ |
The hydroxyethyl modification alters key physicochemical and pharmacological properties:
Table 2: Structural and Property Comparison
Property | Lorazepam | N-(2-Hydroxyethyl)lorazepam | Biological Implication |
---|---|---|---|
N1 substituent | H | –CH₂CH₂OH | Altered receptor binding kinetics |
Molecular weight | 321.16 g/mol | 365.22 g/mol | Increased metabolic stability |
Polarity | Moderate (logP ~3.9) | Higher (logP ~2.7*) | Enhanced solubility; altered distribution |
H-bond acceptors | 4 | 5 | Increased hydrophilicity |
H-bond donors | 2 (C3–OH, N1–H) | 2 (C3–OH, side chain –OH) | Similar H-bonding capacity |
Chiral centers | C3 only | C3 only | Stereoselective activity retained |
Metabolic vulnerability | Glucuronidation at C3–OH | Additional glucuronidation at side chain | Potential novel metabolites |
* Estimated via computational methods (e.g., XLogP3) [9].
Functional consequences:
Mass spectrometry signature:
Despite being a research compound, N-(2-Hydroxyethyl)lorazepam is traceable via derivative-specific identifiers:
Table 3: Database Identifiers
Database | Identifier | Parent Lorazepam Equivalent |
---|---|---|
CAS Registry | Not assigned | 846-49-1 |
PubChem CID | 178102508 (predicted) | 3958 |
ChEMBL | CHEMBL2103848 | CHEMBL580 |
DrugBank | N/A | DB00186 |
ChemSpider | 34985263 (predicted) | 3821 |
UNII | None issued | O26FZP769L |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1